

CAS number and safety data sheet for Hexaethylene glycol decyl ether.

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Compound of Interest

Compound Name: Hexaethylene glycol decyl ether

Cat. No.: B1670128

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Hexaethylene Glycol Decyl Ether: A Technical Guide for Researchers

CAS Number: 5168-89-8

This technical guide provides an in-depth overview of **Hexaethylene glycol decyl ether**, a non-ionic surfactant widely utilized in research, pharmaceuticals, and drug development. This document details its physicochemical properties, safety information, and key experimental applications, with a focus on methodologies relevant to scientific professionals.

Core Properties and Safety Data

Hexaethylene glycol decyl ether, also known by synonyms such as Deceth-6 and C10E6, is a valuable tool for researchers due to its ability to form micelles and solubilize hydrophobic substances.^[1] Its amphiphilic nature, consisting of a hydrophobic decyl tail and a hydrophilic hexaethylene glycol head, drives its surface-active properties.

Physicochemical and Micellar Properties

The effectiveness of a surfactant is defined by several key quantitative parameters. The data for **Hexaethylene glycol decyl ether** and its closely related dodecyl ether analog are summarized below.

Property	Value	Notes
CAS Number	5168-89-8	For Hexaethylene glycol monodecyl ether.
Molecular Formula	C22H46O7	
Molecular Weight	422.60 g/mol	
Critical Micelle Concentration (CMC)	70–80 μ M at 25°C	For the closely related Hexaethylene glycol monododecyl ether (C12E6). [2] The CMC is the concentration at which surfactant molecules begin to form micelles.
Aggregation Number	Approximately 100	For C12E6 micelles at 1 millimolar concentration, indicating the number of monomers per micelle.[3]
Hydrophilic-Lipophilic Balance (HLB)	8.6	For Deceth-3, indicating its utility in forming oil-in-water emulsions.[4]
Appearance	Varies; can be a liquid or semi-solid	
Density	~0.987 g/mL at 25 °C	

Safety and Handling

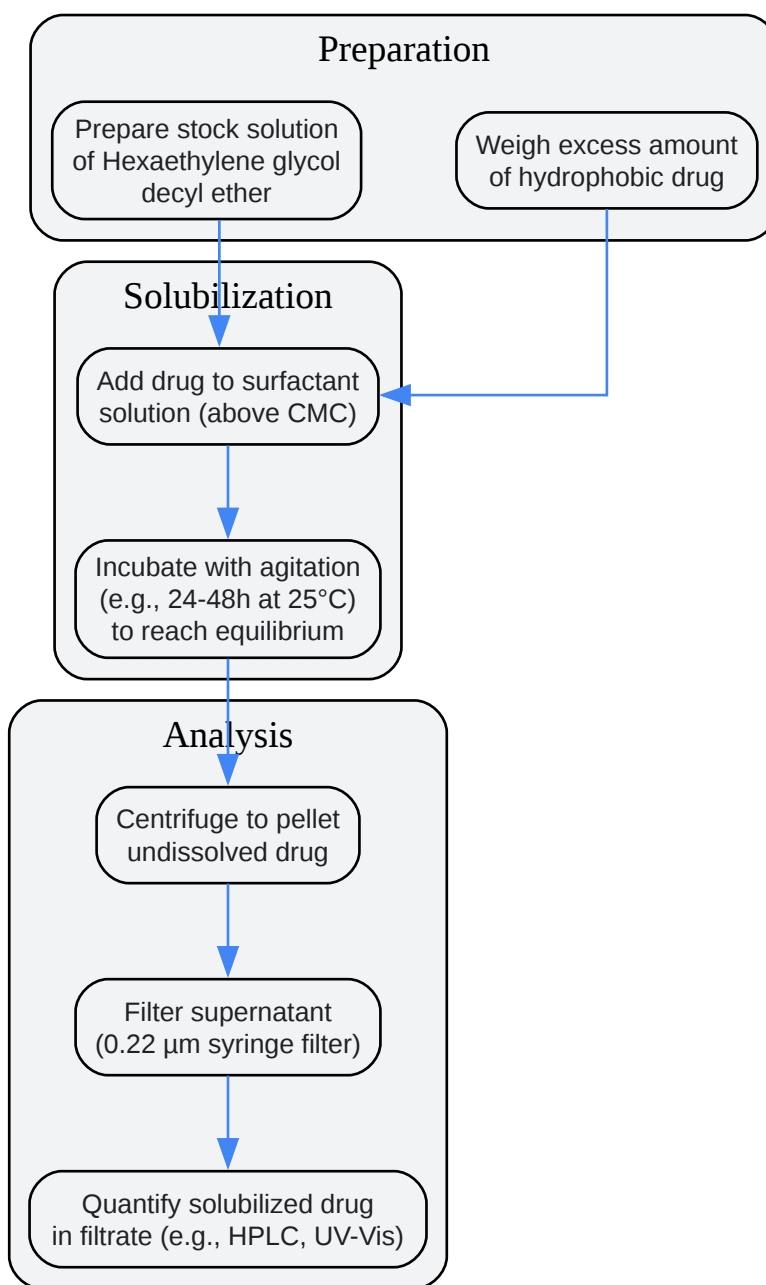
The Safety Data Sheet (SDS) for **Hexaethylene glycol decyl ether** indicates that it can cause skin and serious eye irritation. Proper personal protective equipment (PPE), including gloves and safety goggles, should be worn during handling. It is important to avoid breathing in any dust, fumes, gas, mist, vapors, or spray. Store the compound in a dry, well-ventilated place.

Experimental Applications and Protocols

Hexaethylene glycol decyl ether is primarily used as a surfactant for solubilizing hydrophobic molecules, including drugs and membrane proteins, and for creating stable emulsions.

Micelle-Mediated Solubilization of Hydrophobic Drugs

The formation of micelles by **Hexaethylene glycol decyl ether** in aqueous solutions provides a hydrophobic core that can encapsulate poorly water-soluble drugs, thereby increasing their apparent solubility. This is a critical application in pharmaceutical formulation and drug delivery research.



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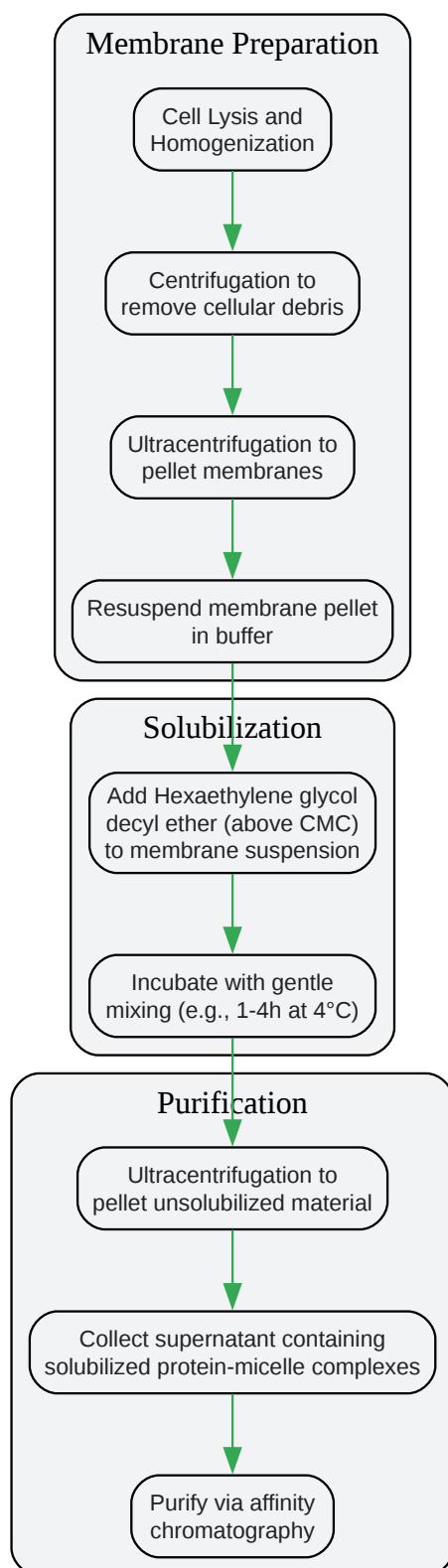
Caption: Workflow for enhancing the solubility of a hydrophobic drug.

The following protocol is a representative procedure for enhancing the aqueous solubility of a hydrophobic drug using a non-ionic surfactant. This specific example is for Decaethylene glycol monododecyl ether, a closely related surfactant, and can be adapted for **Hexaethylene glycol decyl ether**.^[5]

- **Preparation of Surfactant Solutions:** Prepare a series of aqueous solutions of **Hexaethylene glycol decyl ether** at concentrations above its critical micelle concentration (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM, and 10 mM).
- **Drug Solubilization:** Add an excess amount of the hydrophobic drug to each surfactant solution. Vortex the mixtures vigorously for 1-2 minutes.[\[5\]](#)
- **Equilibration:** Incubate the mixtures in a shaking incubator or a temperature-controlled water bath (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.[\[5\]](#)
- **Sample Preparation for Analysis:** After incubation, centrifuge the samples to pellet the undissolved drug.[\[5\]](#)
- **Filtration:** Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved drug particles.[\[5\]](#)
- **Quantification:** Analyze the concentration of the solubilized drug in the filtrate using a suitable and validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
- **Data Analysis:** Plot the measured drug solubility as a function of the surfactant concentration to determine the solubilization capacity.

Extraction of Membrane Proteins

The solubilization of membrane proteins is a critical first step for their purification and subsequent structural and functional characterization. Non-ionic surfactants like **Hexaethylene glycol decyl ether** are often used to extract these proteins from the lipid bilayer in a manner that preserves their native conformation and activity.



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Caption: General workflow for the extraction of membrane proteins.

The following is a generalized protocol for the extraction of membrane proteins from *E. coli*. The optimal concentration of **Hexaethylene glycol decyl ether** and incubation conditions should be determined empirically for each specific protein.

- Cell Lysis and Membrane Isolation:
 - Harvest *E. coli* cells expressing the membrane protein of interest by centrifugation.
 - Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
 - Lyse the cells using a French press or sonication.
 - Remove unbroken cells and debris by low-speed centrifugation.
 - Isolate the cell membranes from the supernatant by ultracentrifugation.
- Solubilization:
 - Resuspend the membrane pellet in a buffer appropriate for the target protein.
 - Add a stock solution of **Hexaethylene glycol decyl ether** to the membrane suspension to a final concentration above its CMC. The optimal detergent-to-protein ratio needs to be determined experimentally.
 - Incubate the mixture with gentle agitation for a period of 1 to 4 hours at 4°C.
- Removal of Insoluble Material:
 - Centrifuge the mixture at high speed (ultracentrifugation) to pellet any unsolubilized membrane fragments and aggregated proteins.
- Purification of Solubilized Protein:
 - Carefully collect the supernatant, which contains the solubilized membrane protein within detergent micelles.
 - Proceed with purification of the protein-detergent complex, typically using affinity chromatography if the protein is tagged (e.g., with a His-tag).

Conclusion

Hexaethylene glycol decyl ether is a versatile and effective non-ionic surfactant with important applications in drug development and protein science. Its well-characterized physicochemical properties and its utility in solubilizing hydrophobic molecules make it a valuable tool for researchers. The experimental protocols provided in this guide offer a starting point for the application of this surfactant in the laboratory. As with any experimental procedure, optimization of conditions is crucial for achieving the desired outcomes.

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